molecular formula C5H5N5 B1631702 [1,2,4]Triazolo[1,5-a]pyrazin-2-amine CAS No. 88002-33-9

[1,2,4]Triazolo[1,5-a]pyrazin-2-amine

Cat. No. B1631702
CAS RN: 88002-33-9
M. Wt: 135.13 g/mol
InChI Key: UUYSQAYUTMLLBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[1,2,4]Triazolo[1,5-a]pyrazin-2-amine” is a non-naturally occurring small molecule with the CAS Number: 88002-33-9 . It has a molecular weight of 135.13 and its IUPAC name is [1,2,4]triazolo[1,5-a]pyrazin-2-amine .


Synthesis Analysis

The synthesis of [1,2,4]Triazolo[1,5-a]pyrazin-2-amine involves the oxidative cyclization of 1-(pyrazin-2-yl)guanidine derivatives . The reaction procedure has been optimized to easily obtain 5-chloro-[1,2,4]triazolo[4,3-a]pyrazin-3-amine .


Molecular Structure Analysis

The molecular formula of [1,2,4]Triazolo[1,5-a]pyrazin-2-amine is C5H5N5 .


Chemical Reactions Analysis

The synthetic ways for the preparation of [1,2,4]triazolo[1,5-a]pyrimidines can be divided into two main groups: annulation of pyrimidine moiety to triazole ring and annulation of triazole fragment to pyrimidine ring .


Physical And Chemical Properties Analysis

“[1,2,4]Triazolo[1,5-a]pyrazin-2-amine” is a solid substance that should be stored in a dark place, under an inert atmosphere, at 2-8°C .

Scientific Research Applications

  • Medicinal Chemistry

    • [1,2,4]triazolo[1,5-a]pyrimidines and its analogs have been found to have significant biological activities in various domains such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer .
    • The methods of application or experimental procedures involve the synthesis of these compounds and their testing against various biological targets .
    • The results have shown that these compounds have significant activity against a variety of targets, making them of interest in the development of new therapeutic agents .
  • Cancer Research

    • [1,2,4]triazolo[1,5-a]pyrimidines, a subtype of purine bioisosteric analogs, have been extensively reported to possess promising activities against a panel of cancer cell lines acting by different mechanisms .
    • The methods of application involve the synthesis of these compounds and their testing against various cancer cell lines .
    • The results have shown that these compounds have significant anticancer activity, making them of interest in the development of new anticancer drugs .
  • CDK2 Inhibition

    • Pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been found to be novel CDK2 inhibitors .
    • The methods of application involve the synthesis of these compounds and their testing against CDK2 .
    • The results have shown that these compounds have significant inhibitory activity against CDK2, making them of interest in the development of new cancer treatments .
  • Agriculture

    • [1,2,4]triazolo[1,5-a]pyrimidines and its analogs have been found to have significant biological activities in various domains such as herbicidal .
    • The methods of application involve the synthesis of these compounds and their testing against various biological targets .
    • The results have shown that these compounds have significant activity against a variety of targets, making them of interest in the development of new agricultural agents .
  • FABP4 and FABP5 Inhibition

    • Pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been found to be novel inhibitors of fatty acid-binding proteins (FABPs) isoforms, FABP4 and FABP5 .
    • The methods of application involve the synthesis of these compounds and their testing against FABP4 and FABP5 .
    • The results have shown that these compounds have significant inhibitory activity against FABP4 and FABP5, making them of interest in the development of new treatments for disorders such as dyslipidemia, coronary heart disease, and diabetes .
  • Energetic Materials

    • [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based compounds have been found to have potential applications as primary explosives .
    • The methods of application involve the synthesis of these compounds and their testing for sensitivity of energetic materials .
    • The results have shown that these compounds have significant potential as primary explosives .
  • Chemical Synthesis

    • [1,2,4]Triazolo[1,5-a]pyrazin-2-amine can be used in the synthesis of various complex molecules .
    • The methods of application involve the synthesis of these compounds and their use as building blocks in the synthesis of larger, more complex molecules .
    • The results have shown that these compounds can be effectively used in the synthesis of a variety of complex molecules .
  • Pharmaceutical Research

    • [1,2,4]Triazolo[1,5-a]pyrazin-2-amine and its analogs have been found to have significant biological activities in various domains such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer .
    • The methods of application involve the synthesis of these compounds and their testing against various biological targets .
    • The results have shown that these compounds have significant activity against a variety of targets, making them of interest in the development of new therapeutic agents .
  • Energetic Materials

    • [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based compounds have been found to have potential applications as primary explosives .
    • The methods of application involve the synthesis of these compounds and their testing for sensitivity of energetic materials .
    • The results have shown that these compounds have significant potential as primary explosives .

Safety And Hazards

The safety information for [1,2,4]Triazolo[1,5-a]pyrazin-2-amine includes the following hazard statements: H302-H315-H319-H332-H335 . The precautionary statements are P280-P305+P351+P338-P310 .

Future Directions

[1,2,4]Triazolo[1,5-a]pyrimidine and indole skeletons are widely used to design anticancer agents . Therefore, in future research, a series of [1,2,4]triazolo[1,5-a]pyrimidine indole derivatives could be designed and synthesized by the molecular hybridization strategy .

properties

IUPAC Name

[1,2,4]triazolo[1,5-a]pyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5/c6-5-8-4-3-7-1-2-10(4)9-5/h1-3H,(H2,6,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUYSQAYUTMLLBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC(=N2)N)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10515837
Record name [1,2,4]Triazolo[1,5-a]pyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10515837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1,2,4]Triazolo[1,5-a]pyrazin-2-amine

CAS RN

88002-33-9
Record name [1,2,4]Triazolo[1,5-a]pyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10515837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1,2,4]triazolo[1,5-a]pyrazin-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A 250-mL single-neck round-bottomed flask equipped with a magnetic stirrer and a reflux condenser was charged with 270a (6.00 g, 26.43 mmol, 1.0 eq.), hydroxylamine hydrochloride (3.32 g, 47.52 mmol, 1.8 eq.), DIPEA (12 mL), ethanol (40 mL), and methanol (40 mL). The reaction mixture was stirred at 65° C. for 16 hours. After the reaction was complete, it was cooled to room temperature and concentrated to a volume of around 20 mL under reduced pressure. The resulting suspension was collected by filtration and the solid was washed with 60:1 dichloromethane/ethanol (50 mL) to afford 270b (3.3 g, 92%) as a white solid. MS-ESI:[M+H]+ 136.3. 1H NMR (500 MHz, DMSO-d6) δ 8.84 (d, J=1.0 Hz, 1H), 8.70 (dd, J=1.0, 4.0 Hz, 1H), 7.98 (d, J=5.0 Hz, 1H), 6.47 (s, 2H).
Name
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
3.32 g
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Yield
92%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
[1,2,4]Triazolo[1,5-a]pyrazin-2-amine
Reactant of Route 2
Reactant of Route 2
[1,2,4]Triazolo[1,5-a]pyrazin-2-amine
Reactant of Route 3
[1,2,4]Triazolo[1,5-a]pyrazin-2-amine
Reactant of Route 4
[1,2,4]Triazolo[1,5-a]pyrazin-2-amine
Reactant of Route 5
[1,2,4]Triazolo[1,5-a]pyrazin-2-amine
Reactant of Route 6
[1,2,4]Triazolo[1,5-a]pyrazin-2-amine

Citations

For This Compound
2
Citations
W Li, J Kang, X Zhou, D Liu, H Sun, F Xu… - Transactions of Tianjin …, 2019 - Springer
In this study, we applied a novel, mild, and convenient synthetic method involving the oxidative cyclization of 1-(pyrazin-2-yl)guanidine derivatives to produce [1,2,4]triazolo[4,3-a]pyrazin…
Number of citations: 2 link.springer.com
B Bartels, CG Bolas, P Cueni, S Fantasia… - The Journal of …, 2015 - ACS Publications
A new method for the straightforward synthesis of 2-amino-[1,2,4]triazolo[1,5-a]pyridines and derivatives is presented. The target products are synthesized in high yields from …
Number of citations: 38 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.